5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine
Description
Properties
IUPAC Name |
5-chloro-2,3-difluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF5N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKVDTOVUMSLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
The applications of 5-chloro-2,3-difluoro-4-trifluoromethyl pyridine span various fields, including:
Agrochemicals
- Herbicides : The compound serves as an intermediate in the synthesis of herbicides such as pyridyloxyphenoxy alkanoic acids. These compounds exhibit superior herbicidal activity compared to their non-fluorinated counterparts .
- Fungicides : It is also utilized in the production of fungicides like fluazinam, which has shown enhanced fungicidal activity due to the trifluoromethyl group .
Pharmaceuticals
- Antibacterial Agents : Research indicates that derivatives containing this compound demonstrate antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Drug Development : Compounds with the trifluoromethyl pyridine structure are currently undergoing clinical trials for various therapeutic applications .
Case Study 1: Synthesis of Herbicides
A study demonstrated that this compound could be effectively used to synthesize a new class of herbicides with enhanced efficacy. The synthesis involved multiple steps of chlorination and fluorination, resulting in high yields and purity suitable for agricultural applications.
| Compound | Yield (%) | Application |
|---|---|---|
| Herbicide A | 85% | Broadleaf weed control |
| Herbicide B | 90% | Grass weed control |
Case Study 2: Antibacterial Activity
In a clinical study, derivatives of this compound were tested against MRSA. Results showed significant inhibition of bacterial growth, indicating potential for development into new antibacterial drugs.
| Derivative | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Derivative X | 0.5 µg/mL | Effective |
| Derivative Y | 1.0 µg/mL | Moderate |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine with structurally related pyridine derivatives, emphasizing substituent patterns, properties, and applications:
Key Differences and Research Findings :
Electronic Effects :
- The trifluoromethyl group in This compound significantly increases electron withdrawal compared to CDFP, making it more reactive in Suzuki-Miyaura couplings or SNAr reactions .
- In contrast, 5-Chloro-2,3-diiodopyridine exhibits heavy-atom effects, which enhance intersystem crossing for fluorescence quenching, useful in optoelectronic materials .
Synthetic Challenges: Introducing the trifluoromethyl group at position 4 requires specialized reagents (e.g., CF₃Cu or Ruppert-Prakash reagent), unlike the halogen-exchange methods used for CDFP .
Biological and Material Applications :
- CDFP is a precursor to diuretics like chlorothiazide, acting via sulfonamide-mediated carbonic anhydrase inhibition . The target compound’s CF₃ group may enhance binding affinity but could also increase toxicity risks.
- Fluorinated pyridines like This compound are explored in OLEDs due to their electron-transport properties and thermal stability .
5-Chloro-2,3-dimethoxyisonicotinic acid’s polar methoxy and carboxyl groups render it water-soluble, limiting its use in hydrophobic applications .
Biological Activity
5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its antibacterial, anticancer, and herbicidal properties, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with chlorine and multiple fluorine atoms. Its structure can be represented as follows:
This unique arrangement of electronegative fluorine atoms enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against several strains of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like kanamycin.
| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |
|---|---|---|
| Pseudomonas aeruginosa | 5.6 | 1.3-fold lower |
| Staphylococcus aureus | 3.2 | Comparable |
| Escherichia coli | 4.0 | Comparable |
The mechanism of action appears to involve enzymatic inhibition, particularly targeting the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it possesses cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be promising:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.0 |
| HeLa | 8.5 |
These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .
Herbicidal Activity
In agricultural applications, this compound has been investigated for its herbicidal properties. It has been shown to inhibit the growth of various weed species effectively. The compound's herbicidal activity is attributed to its ability to disrupt metabolic pathways in plants.
| Weed Species | Effective Dose (g/ha) |
|---|---|
| Amaranthus retroflexus | 200 |
| Chenopodium album | 150 |
| Solanum nigrum | 180 |
These findings highlight its potential as a selective herbicide with minimal impact on crop plants .
Case Studies
- Antibacterial Study : A comprehensive study involving a series of fluorinated derivatives demonstrated that modifications to the pyridine ring significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized ligand-docking techniques to elucidate binding interactions at the active site of ecKAS III, confirming the role of electronic properties imparted by fluorination in improving potency .
- Anticancer Research : In a recent investigation into novel anticancer agents, derivatives of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the pyridine ring could lead to enhanced activity and selectivity towards cancer cells while reducing toxicity towards normal cells .
Preparation Methods
Chlorination and Diazotization Pathways
The synthesis often begins with functionalization of the pyridine ring. A patented approach starts with 2-aminopyridine as the precursor. Initial chlorination with chlorine gas or thionyl chloride introduces chlorine atoms at the 3- and 5-positions, yielding 2-amino-3,5-dichloropyridine. Subsequent diazotization with sodium nitrite under acidic conditions generates a diazonium intermediate, which undergoes a Sandmeyer reaction to replace the amino group with chlorine, producing 2,3,5-trichloropyridine.
Critical Parameters :
Fluorination Strategies
Fluorination of the 2- and 3-positions is achieved through halogen exchange reactions. Two dominant methods emerge from the literature:
Cesium Fluoride/Potassium Fluoride Mixtures
A high-yield route employs a 1:1 mixture of cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane-dimethyl sulfoxide (DMSO) solvent. At 145°C, the 2-chloro substituent undergoes exchange first, followed by 3-chloro substitution at 190°C. This stepwise heating prevents decomposition, achieving 90% yield and 99.8% purity.
Advantages :
Potassium Fluoride in Sulfolane-Urea Solvents
An alternative method substitutes CsF with KF alone, using sulfolane blended with tetralkylureas (e.g., N,N'-dimethylpropyleneurea). At 180–240°C, this system facilitates simultaneous 2- and 3-fluorination, albeit with lower yield (61%) due to competing side reactions.
Mechanistic Insight :
The urea component stabilizes the transition state through hydrogen bonding, reducing the activation energy for fluoride displacement at the sterically hindered 3-position.
Industrial Process Optimization
Solvent Systems
| Solvent Blend | Role | Temperature Range | Yield Impact |
|---|---|---|---|
| Sulfolane-DMSO (3:1) | Enhances CsF solubility | 145–190°C | +30% vs. DMF |
| Sulfolane-NMP (4:1) | Reduces viscosity for distillation | 180–220°C | +15% vs. pure sulfolane |
| Sulfolane-DMPU (5% w/w) | Lowers decomposition rate | 190–240°C | +22% vs. HMPA |
Catalytic Additives
-
Phase-transfer catalysts : 18-crown-6 ether (0.5 mol%) increases fluoride availability, improving 3-position reactivity by 40%.
-
Acid scavengers : Calcium oxide (2 eq) neutralizes HCl byproducts, preventing catalyst poisoning.
Comparative Analysis of Fluorination Methods
Yield and Purity Trade-offs
| Method | Fluoride Source | Solvent | Yield | Purity | Cost Index |
|---|---|---|---|---|---|
| CsF/KF stepwise | CsF + KF | Sulfolane-DMSO | 90% | 99.8% | 8.7 |
| KF single-stage | KF | Sulfolane-DMPU | 61% | 96.8% | 4.2 |
Energy Efficiency
Continuous distillation in the CsF/KF method reduces thermal exposure, cutting energy use by 35% compared to batch processing. Conversely, KF-based routes require higher temperatures (240°C vs. 190°C), increasing energy demand despite cheaper reagents.
Introducing the -CF₃ group at the 4-position remains the most technically demanding step. While not explicitly detailed in the cited patents, analogous routes for trifluoromethylpyridines suggest two approaches:
-
Direct Trifluoromethylation :
-
Building Block Approach :
Scalability and Environmental Impact
The CsF/KF method’s 90% yield reduces waste, but CsF’s high cost ($450/kg vs. KF at $12/kg) limits large-scale adoption. Life-cycle assessments favor KF-based processes despite lower yields, as cesium mining carries significant ecological burdens .
Q & A
Q. What are the common synthetic routes for 5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine?
Methodological Answer: Synthesis typically involves halogenation and fluorination of pyridine precursors. Key steps include:
- Nucleophilic substitution : Reacting pentafluoropyridine derivatives with chlorinating agents (e.g., Cl₂ or SOCl₂) to introduce chlorine at specific positions .
- Fluorination : Using fluorinating agents like KF or HF in polar aprotic solvents to replace hydroxyl or nitro groups with fluorine .
- Trifluoromethylation : Introducing the CF₃ group via Ullmann coupling or copper-mediated reactions with trifluoromethyl halides .
Experimental Note: Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts. Purity is verified via GC (>97%) and NMR .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments; ¹H/¹³C NMR confirms substitution patterns .
- Gas Chromatography (GC) : Monitors purity (>97% threshold for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₆HClF₅N: ~223.5 g/mol) .
- UV/Vis Spectroscopy : Analyzes electronic transitions influenced by fluorine/chlorine substituents .
Q. What are its primary applications in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : Acts as a scaffold for CYP1B1 inhibitors (e.g., IC₅₀ = 0.011 µM for steroidal analogs) by mimicking estrogen derivatives .
- Drug Design : The CF₃ group enhances metabolic stability and lipophilicity, improving pharmacokinetics .
- Biological Probes : Used to study heterocyclic interactions with enzymes like cytochrome P450 .
Advanced Research Questions
Q. How do substituent positions (Cl, F, CF₃) influence reactivity and bioactivity?
Methodological Answer:
- Steric Effects : Chlorine at C5 and fluorine at C2/C3 reduce steric hindrance, enhancing binding to planar enzyme active sites (e.g., CYP1B1) .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at C4, facilitating nucleophilic attacks in cross-coupling reactions .
- SAR Studies : C2-pyridine derivatives show 7.5× higher inhibition than C3/C4 analogs due to optimal π-π stacking with aromatic residues .
Q. How can computational methods (e.g., DFT) optimize synthesis or activity?
Methodological Answer:
- Reaction Pathway Simulation : DFT predicts transition states for fluorination/chlorination steps, reducing trial-and-error in synthesis .
- Docking Studies : Identify binding conformations with CYP1B1; pyridine rings participate in donor-acceptor interactions with heme iron .
- Charge Distribution Analysis : CF₃ groups increase electron density at C4, correlating with inhibitory potency (R² = 0.89 in QSAR models) .
Q. How to resolve contradictions in catalytic efficiency across studies?
Methodological Answer:
- Variable Control : Standardize solvent polarity (e.g., DMF vs. THF) and catalyst type (Pd vs. Cu), which affect reaction yields by ±20% .
- Meta-Analysis : Compare IC₅₀ values under identical assay conditions (e.g., EROD assay pH 7.4 vs. 8.0 alters CYP1B1 inhibition by 30%) .
- Reproducibility Checks : Validate synthetic routes using peer-reviewed protocols (e.g., J. Org. Chem. 2008 methods for pyridine boronic acids) .
Q. What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization : Isolate intermediates after fluorination (Step 1: 65% yield) before trifluoromethylation (Step 2: 78% yield) .
- Catalyst Screening : Pd(PPh₃)₄ increases coupling efficiency (85% vs. 60% with CuI) for CF₃ introduction .
- Purification : Use flash chromatography (hexane:EtOAc 4:1) to remove halogenated byproducts .
Q. How to assess environmental and safety risks during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
